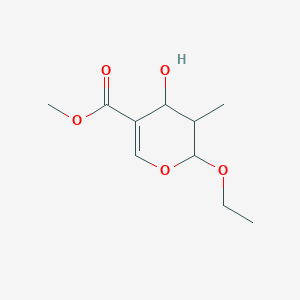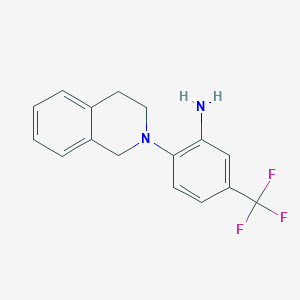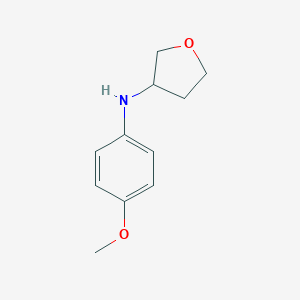![molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2](/img/structure/B61259.png)
4-[2-(2-Methoxyphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methoxyphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a methoxyphenoxyethyl group attached to it, which makes it a unique and versatile compound.
Mechanism Of Action
The mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is not well understood, but it is believed to act as a modulator of various biological pathways. It has been shown to interact with proteins and enzymes involved in cellular signaling and metabolism. 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models. 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been shown to have low toxicity and is well tolerated in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, material science, and organic synthesis. It is also easy to synthesize and has good purity. However, one of the limitations of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the research and development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine. One area of interest is the development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a potential drug candidate for the treatment of various diseases. Another area of interest is the synthesis of functional polymers using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a monomer. Additionally, the use of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a protecting group for various functional groups in organic synthesis is an area of interest. Further research is needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is a versatile and unique compound that has gained significant attention in the scientific community. Its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis make it an important compound to study. The synthesis method of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is simple and yields high purity. Further research is needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-methoxyphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction takes place at room temperature and produces 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a white solid. This method has been optimized to produce high yields of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine with good purity.
Scientific Research Applications
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other bioactive compounds. In material science, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been used as a monomer for the synthesis of functional polymers with unique properties. In organic synthesis, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been used as a protecting group for various functional groups.
properties
CAS RN |
167405-05-2 |
|---|---|
Product Name |
4-[2-(2-Methoxyphenoxy)ethyl]morpholine |
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
InChI Key |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




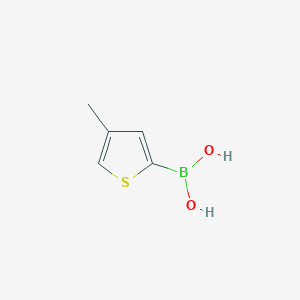

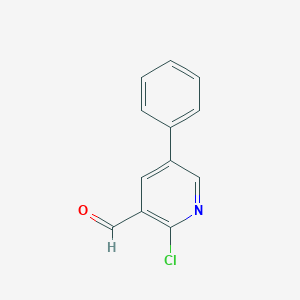
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

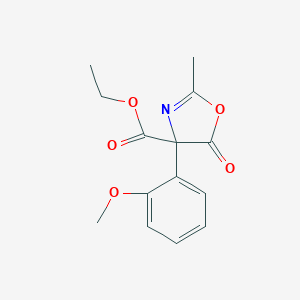

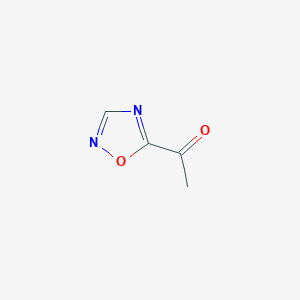
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
